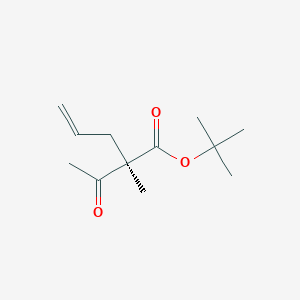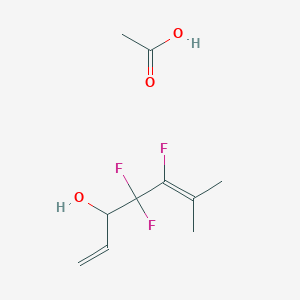
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is an organic compound with a complex structure that includes a phenyl group, a tert-butyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a phenylacetylene derivative with a tert-butyl halide in the presence of a strong base, followed by hydroxylation and further functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the alkyne group results in an alkene or alkane. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and tert-butyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar in having tert-butyl and hydroxyl groups but differs in the overall structure and reactivity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Shares the tert-butyl and phenyl groups but has a different core structure.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Contains multiple tert-butyl and hydroxyl groups, used in different applications.
Uniqueness
4-tert-Butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one is unique due to its combination of functional groups and the presence of an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
184696-95-5 |
|---|---|
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
4-tert-butyl-4-hydroxy-5,5-dimethyl-1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C18H24O2/c1-16(2,3)18(20,17(4,5)6)13-12-15(19)14-10-8-7-9-11-14/h7-11,20H,1-6H3 |
InChI-Schlüssel |
CGRRGSXTTGKUMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C#CC(=O)C1=CC=CC=C1)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
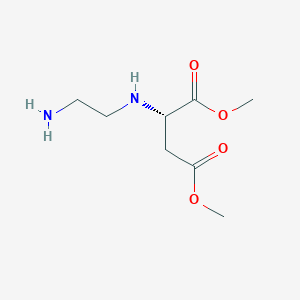
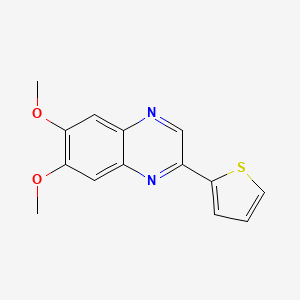

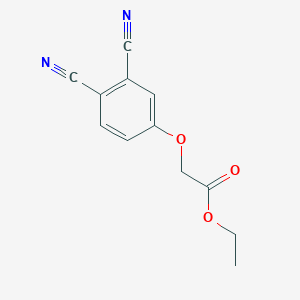
![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
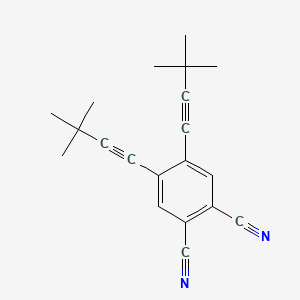
![2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester](/img/structure/B12566452.png)
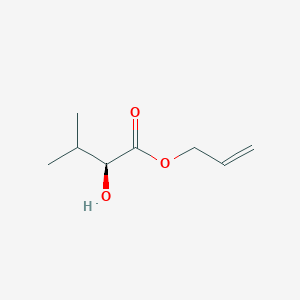
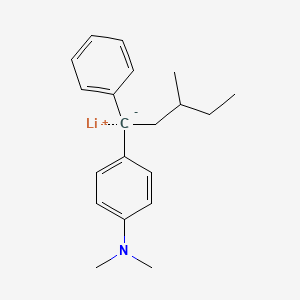
![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)
